molecular formula C11H13NO B116218 CYCLOPENTYL 2-PYRIDYL KETONE CAS No. 157592-43-3

CYCLOPENTYL 2-PYRIDYL KETONE

Cat. No.: B116218
CAS No.: 157592-43-3
M. Wt: 175.23 g/mol
InChI Key: STBHDACSUPGHPA-UHFFFAOYSA-N
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Description

CYCLOPENTYL 2-PYRIDYL KETONE is a heterocyclic compound belonging to the pyridine family. It is a yellow crystalline solid used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

CYCLOPENTYL 2-PYRIDYL KETONE is a versatile compound with numerous applications in scientific research. It is used in:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Drug Discovery: As a reference standard and intermediate in the development of new pharmaceuticals.

    Catalyst Development: As a ligand in the preparation of catalysts for various chemical reactions.

Safety and Hazards

According to the safety data sheet, 2-Cyclopentanecarbonylpyridine does not pose any known hazards . In case of skin or eye contact, or inhalation, it is recommended to wash the affected area with copious amounts of water and seek medical attention if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPENTYL 2-PYRIDYL KETONE can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as alkynes or alkenes, in a [4 + 2] cycloaddition reaction . This method leverages the thermal pericyclic or hetero-Diels Alder (hDA) reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

CYCLOPENTYL 2-PYRIDYL KETONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of CYCLOPENTYL 2-PYRIDYL KETONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

CYCLOPENTYL 2-PYRIDYL KETONE can be compared with other similar compounds, such as:

  • Cyclopentyl(pyridin-2-yl)methanone
  • Cyclopentyl-2-pyridyl ketone
  • Methanone, cyclopentyl-2-pyridinyl-

These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific combination of the cyclopentane and pyridine moieties, which confer distinct chemical and physical properties.

Properties

IUPAC Name

cyclopentyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBHDACSUPGHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624736
Record name Cyclopentyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157592-43-3
Record name Cyclopentyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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